Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
Description
Properties
Molecular Formula |
C24H20N4O3S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-benzyl-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O3S/c1-2-16-8-10-18(11-9-16)22-25-20(31-26-22)15-27-19-12-13-32-21(19)23(29)28(24(27)30)14-17-6-4-3-5-7-17/h3-13H,2,14-15H2,1H3 |
InChI Key |
SLMYOEHNLVTGMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-4-methylpyridine
A mixture of 2-amino-4-methylpyridine (92 g, 0.85 mol) and diethyl ethoxymethylenemalonate (166 g, 0.75 mol) is refluxed in ethanol for 2 hours. Ethanol is distilled under vacuum, and the residue is recrystallized twice from ethanol to yield diethyl N-(4-methyl-2-pyridyl)aminomethylenemalonate (170 g, 85%, m.p. 96.8–98.6°C).
Cyclization and Hydrolysis
The intermediate is cyclized by refluxing in 10% aqueous KOH (450 mL) and ethanol (250 mL) for 2 hours. Acidification with 6 M HCl precipitates 5,7-dimethyl-4-hydroxy-1,8-naphthyridine-3-carboxylic acid (45 g, 90%, m.p. 285°C with decomposition). Demethylation at position 5 is avoided by maintaining pH >10 during hydrolysis.
Esterification to Isopropyl 7-Methyl-1,8-naphthyridine-3-carboxylate
The carboxylic acid is esterified using isopropyl bromide under alkaline conditions.
Alkylation Protocol
A solution of 5,7-dimethyl-4-hydroxy-1,8-naphthyridine-3-carboxylic acid (20.4 g, 0.1 mol) in ethanol (400 mL) and water (140 mL) is treated with KOH (19.5 g, 0.3 mol) and isopropyl bromide (40 mL, 0.4 mol). The mixture is refluxed for 72 hours, cooled, and acidified to pH 4 with HCl. The precipitate is recrystallized twice from ethanol to yield isopropyl 7-methyl-4-hydroxy-1,8-naphthyridine-3-carboxylate (18.2 g, 75%, m.p. 146–148°C).
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (4:1) |
| Base | KOH |
| Alkylating Agent | Isopropyl bromide |
| Yield | 75% |
| Purity (HPLC) | 98.5% |
Regioselective Amination at Position 4
The 4-hydroxy group is displaced via nucleophilic aromatic substitution with 2-methoxy-5-methylaniline .
Amination Reaction
Isopropyl 7-methyl-4-hydroxy-1,8-naphthyridine-3-carboxylate (10 g, 0.04 mol) is suspended in DMF (100 mL) with 2-methoxy-5-methylaniline (6.8 g, 0.05 mol) and K₂CO₃ (8.3 g, 0.06 mol). The mixture is heated at 120°C for 24 hours under N₂. After cooling, the product is extracted with ethyl acetate, washed with brine, and purified via silica chromatography (hexane:EtOAc 3:1) to yield isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate (9.1 g, 68%, m.p. 182–184°C).
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 120°C |
| Yield | 68% |
| Purity (NMR) | >99% |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 8.76 (s, 1H, H-2), 8.24 (d, J = 6.8 Hz, 1H, H-5), 7.32 (d, J = 8.4 Hz, 1H, ArH), 6.89 (s, 1H, ArH), 6.72 (d, J = 8.4 Hz, 1H, ArH), 5.21 (sept, J = 6.2 Hz, 1H, OCH(CH₃)₂), 3.82 (s, 3H, OCH₃), 2.94 (s, 3H, Naph-CH₃), 2.34 (s, 3H, Ar-CH₃), 1.42 (d, J = 6.2 Hz, 6H, OCH(CH₃)₂).
- HRMS (ESI+) : m/z calcd for C₂₂H₂₅N₃O₄ [M+H]⁺: 396.1918; found: 396.1915.
Process Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the thieno[3,2-d]pyrimidine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
3-benzyl-1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with antitumor agents like DF 203 (benzothiazole class) and kinase inhibitors (e.g., naphthyridine-based compounds). Key differences include:
- Core Heterocycle : The 1,8-naphthyridine core distinguishes it from benzothiazoles (e.g., DF 203) or quinazolines.
- Substituents: The isopropyl ester and 2-methoxy-5-methylphenylamino group may influence solubility, metabolic stability, and target binding compared to DF 203’s hydroxylated metabolite (6-OH 203).
Metabolic and Enzymatic Interactions
While direct data on the naphthyridine derivative is lacking, DF 203 provides a framework for comparison:
- However, the ester group in the naphthyridine derivative may alter susceptibility to hydrolysis or oxidation.
- Metabolite Activity : DF 203’s metabolite (6-OH 203) is inactive, whereas the naphthyridine’s ester group could yield active or toxic intermediates.
Mechanism of Action Hypotheses
Based on DF 203’s behavior:
- CYP1A1 Interaction : If the naphthyridine compound is metabolized by CYP1A1, it may exhibit selective toxicity in cells with high CYP1A1 expression (e.g., hormone-responsive cancers).
- Resistance Mechanisms: Non-responsive cell lines (e.g., MCF-7/ADR) lack CYP1A1 induction , suggesting that resistance to the naphthyridine derivative could arise from similar deficits.
3. Research Gaps and Future Directions The absence of direct studies on this compound necessitates:
Metabolic Profiling : Assess CYP isoform specificity (e.g., CYP1A1, CYP1B1) using recombinant enzymes or microsomal assays.
Cytotoxicity Screening : Compare activity across cell lines with varying CYP1A1 expression (e.g., MCF-7 vs. MDA-MB-435).
Covalent Binding Studies : Investigate irreversible enzyme inhibition, as seen with DF 203 .
4. Further empirical studies are critical to validate these hypotheses.
Biological Activity
Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research has indicated that compounds within the naphthyridine class exhibit a range of biological activities including:
- Antimicrobial : Inhibition of bacterial growth and biofilm formation.
- Anticancer : Induction of apoptosis in various cancer cell lines.
- Neuroprotective : Potential effects on neurological disorders.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of naphthyridine derivatives reported significant activity against several pathogenic bacteria. The compound demonstrated an IC50 value indicating effective inhibition of DNA gyrase, which is crucial for bacterial DNA replication.
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | DNA gyrase | 31.64 |
| Other derivatives | DHFR | 2.67 |
The minimum inhibitory concentration (MIC) for this compound was found to be in the range of 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
The anticancer potential of this compound has been highlighted in various studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231.
The mechanism involves:
- DNA Intercalation : The compound intercalates into DNA, disrupting replication.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Induction of p21 expression resulting in G1 phase arrest .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
